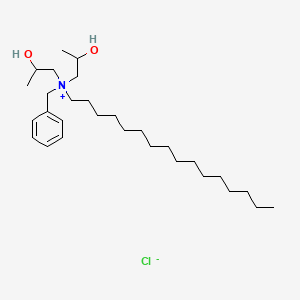
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C29H54ClNO2 and a molecular weight of 484.2 g/mol. This compound is known for its surfactant and antimicrobial properties, making it valuable in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride typically involves the quaternization of a tertiary amine with a halocarbon. One common method is the reaction of hexadecylamine with benzyl chloride in the presence of a base, followed by the addition of 2-hydroxypropyl groups.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are prevalent, especially involving the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium hydroxide and other nucleophiles are frequently used.
Major Products:
Oxidation: Products typically include benzaldehyde or benzoic acid derivatives.
Substitution: Substituted benzyl derivatives are common products.
科学的研究の応用
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and personal care products.
作用機序
The antimicrobial activity of Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The compound’s cationic nature allows it to interact with the negatively charged components of microbial cell walls, leading to cell lysis and death . This mechanism is similar to other quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial activity .
Similar Compounds:
- Hexadecyltrimethylammonium chloride
- Dodecylbenzyltrimethylammonium chloride
- Benzalkonium chloride
Comparison: this compound is unique due to its dual hydroxypropyl groups, which enhance its solubility and antimicrobial efficacy compared to other quaternary ammonium compounds . Its structure allows for better interaction with microbial membranes, making it a more effective antimicrobial agent .
特性
| 65151-48-6 | |
分子式 |
C29H54ClNO2 |
分子量 |
484.2 g/mol |
IUPAC名 |
benzyl-hexadecyl-bis(2-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C29H54NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(24-27(2)31,25-28(3)32)26-29-21-18-17-19-22-29;/h17-19,21-22,27-28,31-32H,4-16,20,23-26H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
XURDIXCMWFXRBV-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







